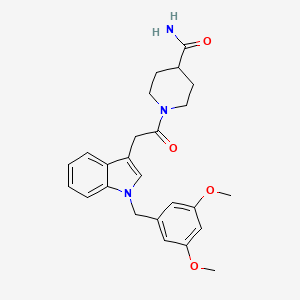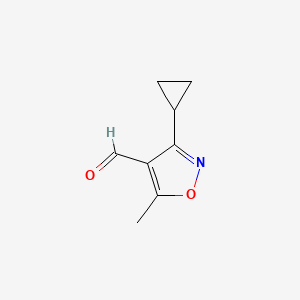![molecular formula C11H16N4O B2793655 N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide CAS No. 2098056-51-8](/img/structure/B2793655.png)
N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide, also known as MPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPAA is a pyrrolidine derivative that has been synthesized using different methods, and its mechanism of action and biochemical effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide is not fully understood, but it is believed to involve the inhibition of bacterial and fungal enzymes. N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans.
Biochemical and Physiological Effects
N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of bacterial and fungal enzymes, the modulation of immune responses, and the induction of apoptosis in cancer cells. N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide has also been shown to exhibit anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide has several advantages for lab experiments, including its ease of synthesis, low toxicity, and broad-spectrum antibacterial and antifungal activities. However, N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide also has some limitations, including its limited solubility in water and its potential cytotoxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research and development of N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide. These include the investigation of its potential applications in the field of drug discovery, the development of new synthetic methods for N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide, and the study of its mechanism of action and biochemical effects. Additionally, the development of new derivatives of N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide with improved pharmacological properties could lead to the discovery of new drugs for the treatment of various diseases.
Métodos De Síntesis
N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide can be synthesized using different methods, including the reaction of 6-methylpyrimidin-4-amine with 3-pyrrolidin-1-ylacetic acid, followed by the addition of acetic anhydride and triethylamine. The reaction mixture is then heated to obtain N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide as a white solid. Another method involves the reaction of 6-methylpyrimidin-4-amine with 3-pyrrolidin-1-ylpropanoic acid, followed by the addition of acetic anhydride and triethylamine. The reaction mixture is then heated to obtain N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide as a white solid.
Aplicaciones Científicas De Investigación
N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide has been shown to exhibit antibacterial, antifungal, and antiviral activities, making it a potential candidate for the development of new drugs. N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide has also been investigated for its potential applications in the field of material science, where it has been used as a precursor for the synthesis of various metal complexes.
Propiedades
IUPAC Name |
N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c1-8-5-11(13-7-12-8)15-4-3-10(6-15)14-9(2)16/h5,7,10H,3-4,6H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORUEVMPEYLOGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCC(C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B2793574.png)


![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2793580.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2793581.png)
![4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B2793582.png)
![7-(4-(2-fluorobenzyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2793583.png)
![N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-phenyloxalamide](/img/structure/B2793584.png)



![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide](/img/no-structure.png)

![(3S)-3-[3-(trifluoromethoxy)phenyl]butanoic acid](/img/structure/B2793594.png)